2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide

Catalog No.
S11559708
CAS No.
M.F
C22H20FN3O2
M. Wt
377.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol...

Product Name

2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide

IUPAC Name

2-(3-acetylindol-1-yl)-N-[2-(6-fluoroindol-1-yl)ethyl]acetamide

Molecular Formula

C22H20FN3O2

Molecular Weight

377.4 g/mol

InChI

InChI=1S/C22H20FN3O2/c1-15(27)19-13-26(20-5-3-2-4-18(19)20)14-22(28)24-9-11-25-10-8-16-6-7-17(23)12-21(16)25/h2-8,10,12-13H,9,11,14H2,1H3,(H,24,28)

InChI Key

QMSYPDQJLYZLLE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN(C2=CC=CC=C21)CC(=O)NCCN3C=CC4=C3C=C(C=C4)F

The compound 2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide is a synthetic organic molecule characterized by its unique structural features, which include an indole moiety and an acetamide linkage. This compound is notable for its potential pharmacological properties, particularly in the context of medicinal chemistry. The presence of both acetyl and fluoro groups enhances its biological activity and may contribute to its therapeutic efficacy.

The chemical reactivity of 2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide can be attributed to the functional groups present:

  • Acetamide Group: This group can participate in nucleophilic acyl substitution reactions, which may be exploited in further synthetic modifications.
  • Indole Moieties: Indoles are known to undergo electrophilic substitution reactions, particularly at the C3 and C7 positions, allowing for further derivatization.

The compound can also be involved in various coupling reactions, potentially leading to the formation of more complex structures.

Preliminary studies indicate that compounds with indole structures often exhibit a range of biological activities, including:

  • Antimicrobial Properties: Indole derivatives have shown effectiveness against various bacterial strains.
  • Anticancer Activity: Some indole-based compounds are recognized for their ability to inhibit cancer cell proliferation.

The synthesis of 2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide typically involves several steps:

  • Formation of Indole Derivatives: Starting materials such as 6-fluoroindole and acetylindole can be synthesized through known methods involving cyclization reactions.
  • Coupling Reaction: The acetamide moiety can be introduced via a coupling reaction between the indole derivatives using coupling agents like carbonyldiimidazole or other activating reagents.
  • Purification: The final product is purified using techniques such as recrystallization or chromatography.

These steps can vary based on the desired yield and purity of the final compound.

The potential applications of 2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide include:

  • Pharmaceutical Development: As a lead compound in drug discovery targeting various diseases, particularly those involving microbial infections or cancer.
  • Research Tool: In biochemical studies to explore the mechanisms of action related to indole derivatives.

Interaction studies for this compound could involve:

  • Molecular Docking Studies: To predict how well the compound binds to specific biological targets, such as enzymes or receptors involved in disease pathways.
  • In Vitro Assays: To evaluate its effects on cell viability, proliferation, and other biological markers in cultured cells.

These studies would provide insights into its mechanism of action and therapeutic potential.

Several compounds share structural similarities with 2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide. Here are some notable examples:

Compound NameStructureUnique Features
3-Acetylindole3-AcetylindoleBasic indole structure with an acetyl group
6-Fluoroindole6-FluoroindoleContains a fluorine substituent at position 6
N-[2-(Indol-3-yl)ethyl]acetamideSimilar amide structureLacks the second indole moiety

Uniqueness

The uniqueness of 2-(3-acetyl-1H-indol-1-yl)-N-[2-(6-fluoro-1H-indol-1-yl)ethyl]acetamide lies in its dual indole structure combined with both acetyl and fluoro groups. This combination may enhance its pharmacological properties compared to simpler analogs, potentially leading to improved efficacy in therapeutic applications.

XLogP3

2.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

377.15395505 g/mol

Monoisotopic Mass

377.15395505 g/mol

Heavy Atom Count

28

Dates

Last modified: 08-09-2024

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